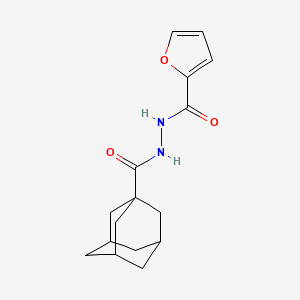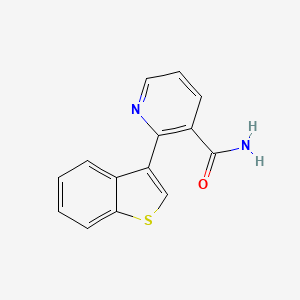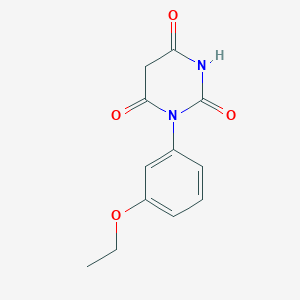
N'-(FURAN-2-CARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide is a compound that combines the structural features of adamantane and furan. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while furan is an aromatic heterocycle with a five-membered ring containing one oxygen atom. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to N’-(furan-2-carbonyl)adamantane-1-carbohydrazide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-carbonyl)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with furan-2-carboxaldehyde. The reaction is usually carried out in an ethanol/acetic acid mixture under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(furan-2-carbonyl)adamantane-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing anticonvulsant drugs.
Industry: It can be used in the synthesis of advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N’-(furan-2-carbonyl)adamantane-1-carbohydrazide involves its interaction with various molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the furan ring can interact with specific enzymes or receptors. The hydrazide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(Furan-2-ylmethylene)adamantane-1-carbohydrazide: Similar structure but with a methylene bridge instead of a carbonyl group.
Adamantane-1-carbohydrazide: Lacks the furan ring, resulting in different chemical and biological properties.
Uniqueness
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide is unique due to the combination of the adamantane and furan moieties, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl group also allows for additional chemical modifications, enhancing its versatility in various applications .
Eigenschaften
IUPAC Name |
N'-(adamantane-1-carbonyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(13-2-1-3-21-13)17-18-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYGCUVOHREOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4948486.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![(2Z)-5-methyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4948505.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4948519.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)
![2-(piperazin-1-yl)-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)

![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)
